1-(2,3-Xylylazo)-2-naphthol

Catalog No.
S15266011
CAS No.
68739-06-0
M.F
C18H16N2O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Xylylazo)-2-naphthol

CAS Number

68739-06-0

Product Name

1-(2,3-Xylylazo)-2-naphthol

IUPAC Name

1-[(2,3-dimethylphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-18-15-8-4-3-7-14(15)10-11-17(18)21/h3-11,21H,1-2H3

InChI Key

OZIPZYGKCQRLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C

  • Azo Coupling Reactions: This compound can act as a coupling component in azo dye synthesis, where it reacts with diazonium salts to form more complex azo compounds.
  • Coordination Complex Formation: It can form coordination complexes with various metal ions such as copper(II), nickel(II), and cobalt(II), which are often studied for their electronic properties and potential applications in catalysis.
  • Reduction Reactions: Under certain conditions, the azo group can be reduced to amines, altering the compound's properties and reactivity.

The biological activity of 1-(2,3-Xylylazo)-2-naphthol has been explored in various studies. Azo compounds are often investigated for their potential antibacterial and antifungal properties. Some derivatives of naphthol-based azo compounds have shown significant activity against specific strains of bacteria, making them candidates for further pharmaceutical development.

Several methods exist for synthesizing 1-(2,3-Xylylazo)-2-naphthol:

  • Azo Coupling Method: This is the most common synthesis route, where 2-naphthol is reacted with an appropriate xylyl diazonium salt under acidic conditions. The reaction typically occurs at elevated temperatures to facilitate coupling.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthetic routes that enhance yield and reduce environmental impact.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods.

1-(2,3-Xylylazo)-2-naphthol has several notable applications:

  • Dye Industry: It is primarily used as a dye intermediate in the manufacture of textile dyes due to its vibrant color and stability.
  • Coordination Chemistry: The compound serves as a ligand in metal coordination complexes, which are studied for their catalytic properties.
  • Analytical Chemistry: It is employed in spectrophotometric assays for detecting metal ions due to its ability to form colored complexes.

Research into the interaction of 1-(2,3-Xylylazo)-2-naphthol with various metal ions has revealed insights into its coordination chemistry. Studies show that this compound can form stable complexes with transition metals, which are characterized using techniques such as UV-Vis spectroscopy and X-ray crystallography. These interactions are significant for understanding the reactivity and potential applications of the compound in catalysis and sensor technology.

1-(2,3-Xylylazo)-2-naphthol shares structural similarities with several other azo compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(2,5-Xylylazo)-2-naphtholC18H16N2ODifferent xylyl substitution affecting reactivity
1-Phenylazo-2-naphtholC16H14N2OCommonly used in dye synthesis
1-(4-Methylphenylazo)-2-naphtholC17H16N2OExhibits different solubility and color properties

Uniqueness

The uniqueness of 1-(2,3-Xylylazo)-2-naphthol lies in its specific xylyl substitution pattern, which influences its solubility, color intensity, and reactivity compared to other similar compounds. Its ability to form stable coordination complexes further distinguishes it from many other azo dyes.

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.126263138 g/mol

Monoisotopic Mass

276.126263138 g/mol

Heavy Atom Count

21

General Manufacturing Information

2-Naphthol, 1-[2-(dimethylphenyl)diazenyl]-: INACTIVE

Dates

Modify: 2024-08-11

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